5-Bromonicotinamide

Übersicht

Beschreibung

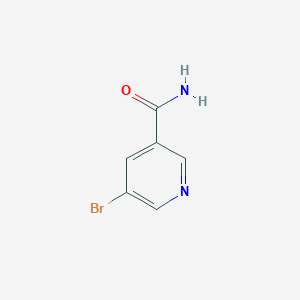

5-Bromonicotinamide is an organic compound belonging to the class of nicotinamides. These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. The molecular formula of this compound is C₆H₅BrN₂O, and it has a molecular weight of 201.02 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Bromonicotinamide can be synthesized through various methods. One common method involves the bromination of nicotinamide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of advanced equipment and automation ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Bromonicotinamid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in 5-Bromonicotinamid kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann zu entsprechenden Oxiden oxidiert oder zu Aminen reduziert werden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplungen teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Nicotinamide liefern, während Oxidations- und Reduktionsreaktionen entsprechende Oxide oder Amine produzieren können .

Wissenschaftliche Forschungsanwendungen

5-Bromonicotinamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Interaktion mit Biomolekülen.

Medizin: Es wird laufend geforscht, um seine potenziellen therapeutischen Anwendungen zu untersuchen, wie z. B. Antitumor- oder antimikrobielle Eigenschaften.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 5-Bromonicotinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Ein bekanntes Ziel ist das Enzym NAD(P)(+)-Arginin-ADP-Ribosyltransferase, wobei 5-Bromonicotinamid als Inhibitor wirkt. Diese Interaktion beeinflusst verschiedene zelluläre Signalwege und Prozesse und führt zu den beobachteten biologischen Wirkungen .

Ähnliche Verbindungen:

Nicotinamid: Eine Stammverbindung mit ähnlicher Struktur, jedoch ohne die Bromsubstitution.

5-Chloronicotinamid: Eine ähnliche Verbindung mit einem Chloratom anstelle von Brom.

5-Fluoronicotinamid: Eine verwandte Verbindung mit einer Fluorsubstitution.

Einzigartigkeit: 5-Bromonicotinamid ist einzigartig aufgrund seiner spezifischen Bromsubstitution, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Substitution kann seine Reaktivität, Löslichkeit und Wechselwirkung mit molekularen Zielstrukturen beeinflussen, was es für bestimmte Forschungsanwendungen wertvoll macht .

Wirkmechanismus

The mechanism of action of 5-Bromonicotinamide involves its interaction with specific molecular targets. One known target is the enzyme NAD(P)(+)-arginine ADP-ribosyltransferase, where this compound acts as an inhibitor. This interaction affects various cellular pathways and processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Nicotinamide: A parent compound with similar structure but without the bromine substitution.

5-Chloronicotinamide: A similar compound with a chlorine atom instead of bromine.

5-Fluoronicotinamide: A related compound with a fluorine atom substitution.

Uniqueness: 5-Bromonicotinamide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with molecular targets, making it valuable for specific research applications .

Biologische Aktivität

5-Bromonicotinamide (5-BN), a derivative of nicotinamide, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 201.021 g/mol

- Structure : 5-BN features a bromine atom substituted at the 5-position of the nicotinamide ring, which enhances its biological activity compared to non-halogenated analogs.

This compound interacts with several biological pathways:

- Nicotinamide N-methyltransferase (NNMT) Inhibition :

-

Sirtuin Modulation :

- 5-BN affects the activity of sirtuins, a class of proteins linked to aging and metabolic regulation. Enhanced sirtuin activity may promote longevity and improve metabolic health .

-

Neuroprotective Effects :

- Preliminary studies indicate that 5-BN may protect neurons from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties :

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Neuroprotection in Animal Models

In a study examining neuroprotective effects, researchers administered 5-BN to rodent models subjected to oxidative stress. The results indicated a significant reduction in neuronal death and improved cognitive function compared to control groups. This suggests that 5-BN may have therapeutic potential for conditions such as Alzheimer's disease.

Case Study 2: Cancer Metabolism

Another study investigated the role of 5-BN in cancer cell lines, focusing on its ability to inhibit NNMT. The inhibition led to decreased proliferation rates and increased apoptosis in cancer cells, indicating a potential avenue for cancer therapy targeting metabolic pathways.

Eigenschaften

IUPAC Name |

5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQRXZIMSKLRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182890 | |

| Record name | Nicotinamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28733-43-9 | |

| Record name | 5-Bromonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28733-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028733439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromonicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCT9J0CUP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 5-bromonicotinamide been explored for medical applications?

A2: While not a drug itself, this compound has shown promise as a precursor for developing diagnostic tools. One study successfully synthesized 5-[123I]iodonicotinamide using this compound through halogen exchange iodination. [] This radiolabeled compound was then investigated for its potential as a brain imaging agent in rats. Results showed rapid brain uptake and clearance through the kidneys, suggesting that 5-[123I]iodonicotinamide, derived from this compound, could be useful for brain imaging. [] Further research is needed to explore its clinical applications fully.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.